molecular formula C20H19N5OS3 B11185421 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11185421
M. Wt: 441.6 g/mol
InChI Key: BLALSJCGFCYWNO-UHFFFAOYSA-N
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Description

N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

The synthesis of N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE involves multiple steps. One common synthetic route starts with the preparation of the thienopyridine core, followed by the introduction of the benzyl and cyano groups. The final step involves the attachment of the thiadiazole moiety through a sulfanyl linkage. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and benzyl positions.

    Common Reagents and Conditions: Typical reagents include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions often involve refluxing, stirring, and maintaining specific pH levels.

    Major Products: The major products formed depend on the type of reaction. .

Scientific Research Applications

N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Similar compounds include other thienopyridine derivatives and thiadiazole-containing molecules. Compared to these compounds, N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Some similar compounds include:

Properties

Molecular Formula

C20H19N5OS3

Molecular Weight

441.6 g/mol

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H19N5OS3/c1-13-23-24-20(28-13)27-12-18(26)22-19-16(9-21)15-7-8-25(11-17(15)29-19)10-14-5-3-2-4-6-14/h2-6H,7-8,10-12H2,1H3,(H,22,26)

InChI Key

BLALSJCGFCYWNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N

Origin of Product

United States

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